molecular formula C22H18Cl2N8 B1684591 CHIR-99021 CAS No. 252917-06-9

CHIR-99021

Cat. No.: B1684591
CAS No.: 252917-06-9
M. Wt: 465.3 g/mol
InChI Key: AQGNHMOJWBZFQQ-UHFFFAOYSA-N
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Description

CHIR-99021 is a chemical compound known for its potent inhibition of glycogen synthase kinase 3 (GSK-3). It is an aminopyrimidine derivative that selectively inhibits both GSK-3β and GSK-3α with high affinity. This compound has gained significant attention in the fields of molecular biology, stem cell research, and regenerative medicine due to its ability to modulate the Wnt/β-catenin signaling pathway .

Mechanism of Action

Target of Action

CHIR-99021, also known as CT99021, is a small molecule compound that acts as a selective inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR99021 can inhibit both isoforms . GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular pathways .

Mode of Action

The mechanism of action of this compound involves inhibiting GSK-3 activity . By inhibiting GSK-3, CHIR 99021 disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway . In particular, it prevents the phosphorylation and subsequent degradation of β-catenin, a key component of this pathway . This leads to the stabilization and accumulation of β-catenin, which in turn translocates to the cell nucleus .

Biochemical Pathways

This compound efficiently activates the canonical Wnt signaling of bone marrow stromal cell ST2 and promotes osteoblast differentiation and mineralization . It increases the production and biochemical activity of osteoblast marker alkaline phosphatase, the expression of osteoblast marker genes Alpl, Bglap, Runx2, and Sp7, and the formation of bone nodules . Furthermore, this compound also induces autophagy through autophagosome formation and conversion of autophagy biomarker LC-3I into LC-3II .

Result of Action

This compound promotes the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing the Wnt/β-catenin signaling pathway . It also promotes growth of mouse and human intestinal stem cells . Moreover, it has been shown to promote differentiation of insulin-producing cells from human iPS cells .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, it has been shown that this compound can promote osteogenesis through canonical and autophagy-mediated Wnt signaling pathway with an option for translational application . In a study, a this compound slow-release hydrogel was used to simulate the in vivo detection of this compound in osteogenesis process . The sustained release of this compound from the hydrogel promoted the differentiation and mineralization of ST2 cells .

Biochemical Analysis

Biochemical Properties

CHIR-99021 plays a crucial role in biochemical reactions by inhibiting the activity of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase involved in numerous cellular pathways, including the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the Wnt/β-catenin pathway . This leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target gene expression. Additionally, this compound interacts with other proteins such as casein kinase α (CK1α) and axin, which are part of the β-catenin destruction complex .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In stem cell research, it is frequently used to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing the Wnt/β-catenin signaling pathway . This activation facilitates the derivation of high-quality, undifferentiated cell populations. Moreover, this compound has been shown to regulate mitochondrial biogenesis and oxidative phosphorylation capacities in human adipose stem cells (hASCs), promoting their differentiation into definitive endodermal progenitor cells . It also influences cellular metabolism by increasing the expression of transcription factors such as PGC-1α, TFAM, and NRF1 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of GSK-3 activity, which disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway . By preventing the degradation of β-catenin, this compound leads to its stabilization and accumulation in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional coactivator of transcription factors belonging to the TCF/LEF gene group . This activation of the Wnt/β-catenin pathway results in the expression of Wnt target genes, which play a crucial role in cell proliferation, differentiation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound promotes mitochondrial biogenesis and oxidative phosphorylation activities in human adipose stem cells (hASCs) over a period of time . The expression of transcription factors such as PGC-1α, TFAM, and NRF1 increases with prolonged exposure to this compound . Additionally, the compound’s stability and degradation in laboratory settings have been studied, revealing that it maintains its inhibitory effects on GSK-3 over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving myocardial infarction in mice, this compound has been shown to confer cardioprotection by enhancing the heart’s capacity to utilize glycolysis as an energy source . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in lipid droplet content and increased levels of reactive oxygen species . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of GSK-3. By inhibiting GSK-3, this compound disrupts the phosphorylation of target proteins in the Wnt/β-catenin signaling pathway, leading to the stabilization and accumulation of β-catenin . This activation of the Wnt/β-catenin pathway influences various metabolic processes, including glycolysis and oxidative phosphorylation . Additionally, this compound has been shown to reduce the abundance of branched-chain amino acids in ischemic hearts, further highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is known to enhance the Wnt/β-catenin signaling pathway by inhibiting GSK-3, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus . This translocation is facilitated by interactions with proteins such as axin and APC, which are part of the β-catenin destruction complex . The distribution of this compound within cells is crucial for its biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. By inhibiting GSK-3, this compound prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm . The accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional coactivator of transcription factors belonging to the TCF/LEF gene group . This nuclear localization of β-catenin is essential for the activation of Wnt target genes and the subsequent cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHIR-99021 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification systems, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

CHIR-99021 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aminopyrimidine and dichlorophenyl moieties. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding to GSK-3 .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, and various bases and acids for pH adjustments. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from the reactions involving this compound are primarily its derivatives, which are studied for their enhanced or modified biological activities. These derivatives are often used to explore structure-activity relationships and optimize the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHIR-99021 is unique due to its high selectivity and potency for GSK-3 inhibition, with minimal off-target effects on other kinases. This makes it a valuable tool in research and therapeutic applications, particularly in studies involving the Wnt/β-catenin signaling pathway .

Properties

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNHMOJWBZFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179931
Record name CHIR-99021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252917-06-9
Record name GSK 3 inhibitor XVI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252917-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laduviglusib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252917069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHIR-99021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(2-{[4-[2,4-Dichlorophenyl)-5-(4-methylimidazol-2-yl)pyrimidin-2-yl]NH}ethyl)NH]pyridine-3-CN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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